2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline
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Overview
Description
2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline typically involves multi-step organic reactions. One common method is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the use of expensive reagents, and employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as nitro or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the attached phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with nitro or hydroxyl groups, while substitution reactions can introduce various functional groups on the phenyl rings .
Scientific Research Applications
2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, the compound can inhibit specific enzymes and signaling pathways, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 1,2,4-triazolo[4,3-a]quinoxaline
- 2,3-diphenylquinoxaline
- 4-chloro-8-methylquinoxaline
Uniqueness
2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline is unique due to its highly conjugated structure, which imparts distinct electronic and luminescent properties. This makes it particularly valuable in applications such as OLEDs and other electronic devices, where efficient light emission and charge transport are crucial .
Properties
Molecular Formula |
C34H22N4 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline |
InChI |
InChI=1S/C34H22N4/c1-3-7-31-29(5-1)35-21-33(37-31)27-17-13-25(14-18-27)23-9-11-24(12-10-23)26-15-19-28(20-16-26)34-22-36-30-6-2-4-8-32(30)38-34/h1-22H |
InChI Key |
LZNOHQYOJPPURG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC7=CC=CC=C7N=C6 |
Origin of Product |
United States |
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